

# P4-t-Bu basicity pKa value

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## Compound Focus: tert-Buty-P4

CAS No.: 111324-04-0

Cat. No.: S1492343

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## Basicity Data of P4-t-Bu

The table below summarizes the key quantitative data for P4-t-Bu's basicity.

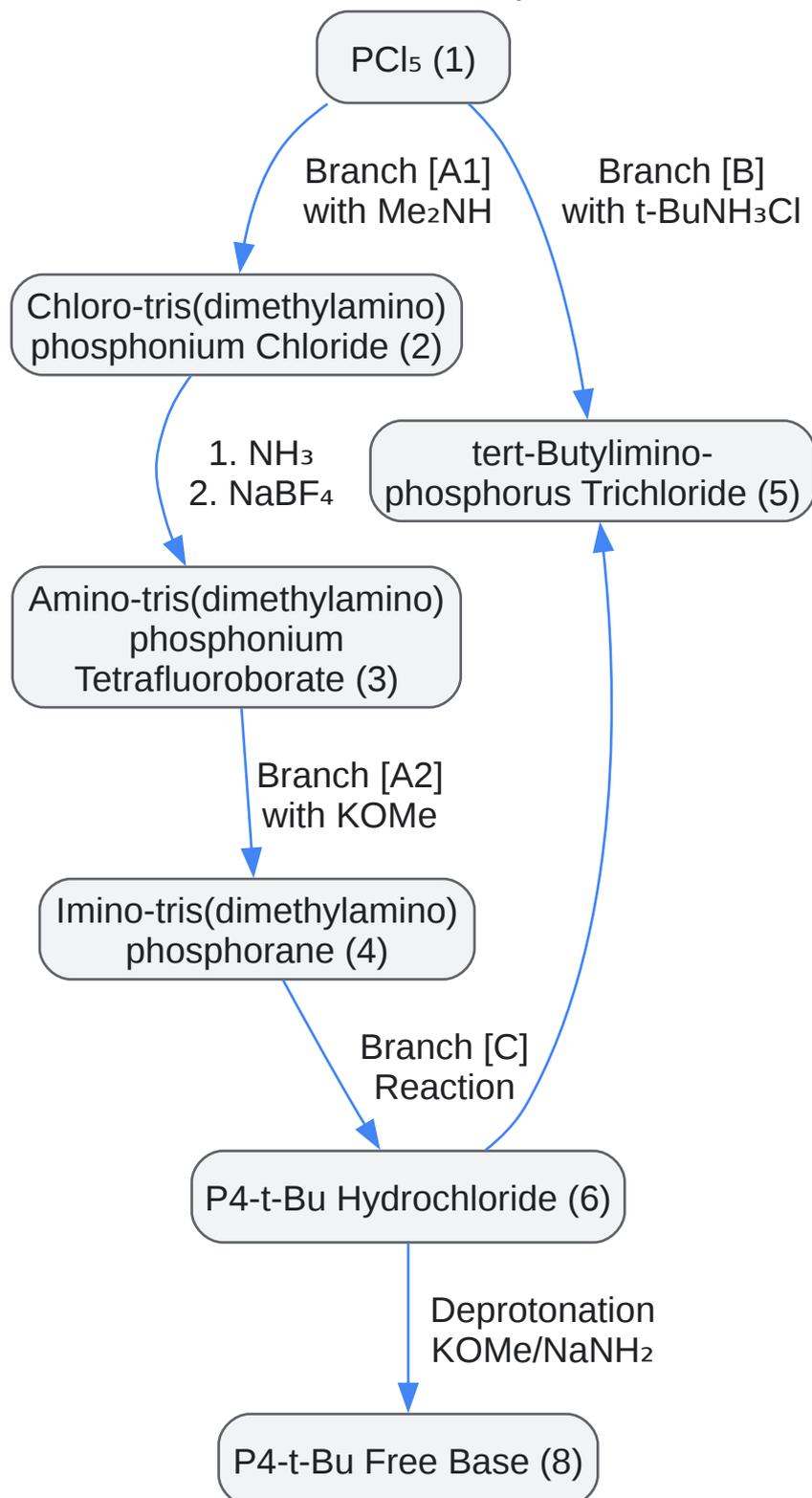
Property	Value	Conditions / Notes
pKa (conjugate acid)	42.1 [1], 42.7 [2]	In acetonitrile (extrapolated)
pKa (conjugate acid)	~35 [3]	Experimentally measured in Tetrahydrofuran (THF)
Basicity Comparison	~18 orders of magnitude stronger than DBU (pKa 24.3) [1]	In acetonitrile

## Synthesis and Experimental Methodologies

### Synthesis of P4-t-Bu

The synthesis of P4-t-Bu is a convergent process that builds the molecule from phosphorus pentachloride [1] [2]. The following diagram illustrates the synthetic pathway.

## Schematic of P4-t-Bu Synthesis



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Key steps and handling protocols for the synthesis are:

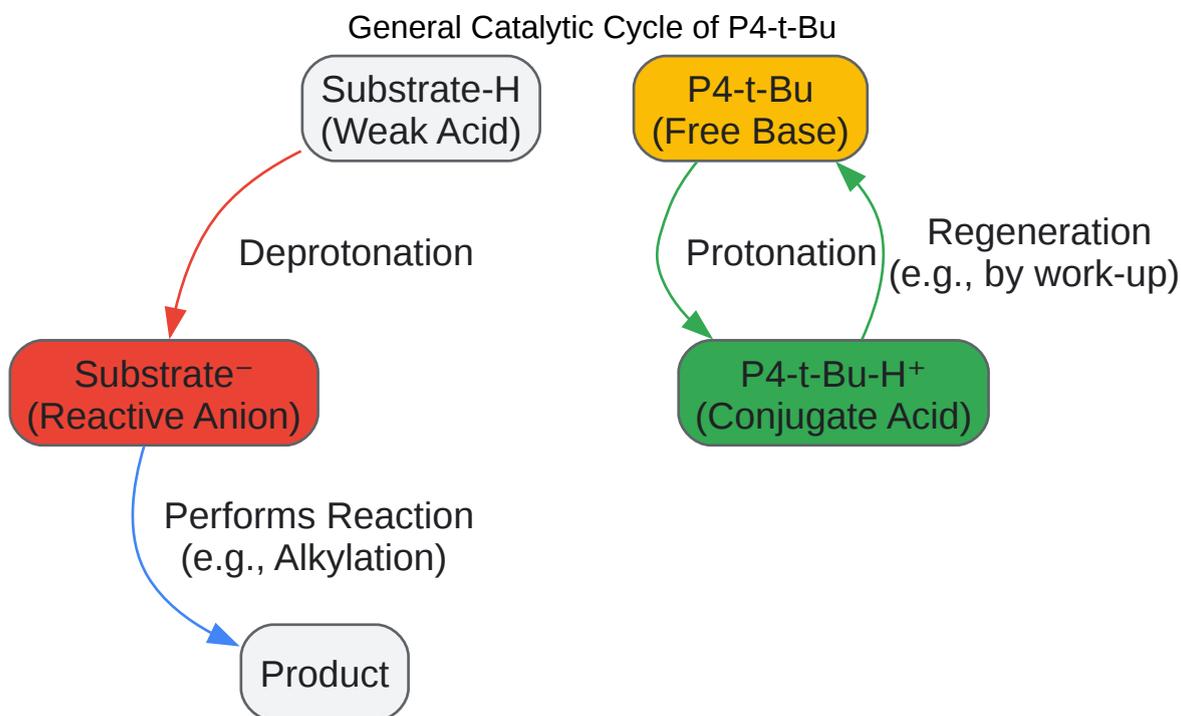
- **Branch A:** Produces the **P1** phosphazene building block. Phosphorus pentachloride reacts with dimethylamine to form a chlorophosphonium salt intermediate, which is then aminated and deprotonated to yield a liquid P1 precursor [1].
- **Branch B:** Produces the **tert-butyl**-containing building block. Phosphorus pentachloride reacts with *tert*-butylammonium chloride to form *tert*-butylimino-phosphorus trichloride [1].
- **Coupling and Work-up:** The P1 precursor reacts with the *tert*-butyl precursor to form the P4-*t*-Bu hydrochloride salt. This salt is often converted to a stable, water-insoluble tetrafluoroborate salt for easier handling and storage. The free base is liberated just before use using strong bases like potassium methoxide or sodium amide [1].

## Computational Analysis of Mechanism

Quantum chemical calculations (e.g., Density Functional Theory at the B3LYP/6-31+G\* level) can model P4-*t*-Bu's activity. Studies on the acetone autocondensation reaction show P4-*t*-Bu deprotonates acetone to form an enolate, but the subsequent water-elimination step has a high energy barrier, making the full condensation less favorable than with inorganic bases [4].

## Catalytic Mechanism and Workflow

P4-*t*-Bu's catalytic activity stems from its extreme basicity and low nucleophilicity. The diagram below illustrates its general catalytic cycle in a deprotonation reaction.



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The mechanism involves:

- **Step 1: Deprotonation:** P4-t-Bu abstracts a proton from a weak acid substrate, generating a highly reactive anionic intermediate and the stabilized P4-t-Bu-H<sup>+</sup> cation [1] [2].
- **Step 2: Anion Reactivity:** This anion acts as a potent nucleophile in subsequent reactions like alkylations, additions, or ring-opening polymerizations [1] [2].
- **Step 3: Catalyst Regeneration:** The P4-t-Bu catalyst is typically regenerated in a separate work-up step after the main reaction is complete [1].

## Key Applications in Synthesis

- **Polymerization Catalysis:** Efficiently catalyzes ring-opening polymerization of lactones (e.g.,  $\omega$ -pentadecalactone) and alternating copolymerization of epoxides with dihydrocoumarins, allowing control over molecular weight and distribution [2].
- **Cyclization Reactions:** Promotes intramolecular cyclizations under mild, metal-free conditions, such as the synthesis of benzofurans from ortho-alkynylphenyl ethers via C–C bond formation [1] [2].
- **Alkylation of Sensitive Substrates:** Enables high-yield monoalkylation of esters, nitriles, and other compounds with acidic methylene groups, suppressing side reactions like aldol condensation or  $\beta$ -elimination [1] [4].

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## References

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To cite this document: Smolecule. [P4-t-Bu basicity pKa value]. Smolecule, [2026]. [Online PDF].

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